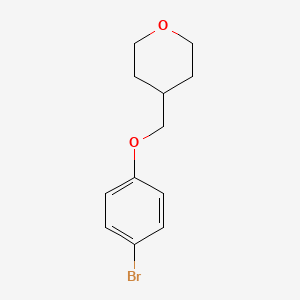

![molecular formula C14H18N2O4 B582503 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate CAS No. 1223573-43-0](/img/structure/B582503.png)

1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

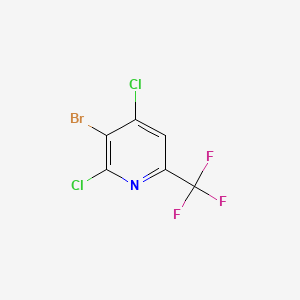

1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate is a chemical compound with the formula C₂₆H₃₄N₄O₄ . It is typically supplied in solid form .

Molecular Structure Analysis

The molecular weight of 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate is 466.58 . The InChI code for this compound is 1S/2C12H16N2.C2H2O4/c21-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;3-1(4)2(5)6/h21-5,13H,6-10H2;(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis

1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Application in Catalyzed Reactions

The structural surrogate of piperazine, specifically 2,6-diazaspiro[3.3]heptane, which shares structural similarities with 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate, has been utilized in palladium-catalyzed arene amination reactions. This synthesis approach demonstrates the versatility of diazaspiroheptane derivatives in organic synthesis, particularly in the formation of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes through arene amination reactions, highlighting its potential application in the synthesis of complex organic molecules (Burkhard & Carreira, 2008).

Novel Synthesis Routes

A practical route to 2,6-diazaspiro[3.3]heptanes, which are structurally related to 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate, has been developed through reductive amination of a readily available aldehyde. This method allows for the synthesis of these compounds on a large scale or as part of a chemical library, indicating the potential for diverse applications in drug discovery and development (Hamza et al., 2007).

Drug Discovery and Design Applications

The synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, has been reported. These compounds, including the 1,6-diazaspiro[3.3]heptane module, were prepared in high yields, showcasing their potential utility in drug discovery. The efficient synthetic sequences described offer a pathway to these spirocyclic building blocks, which are valuable for the development of new therapeutic agents (Guérot et al., 2011).

Anticonvulsant Activity and Neurological Applications

Research into 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones, compounds related to 1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate, has demonstrated anticonvulsant activity. These studies are significant for the development of new anticonvulsant drugs, indicating that diazaspiroheptane derivatives could contribute to novel therapeutic strategies for epilepsy and other seizure disorders (He et al., 2010).

Safety And Hazards

This compound is classified as an irritant . It is also classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It is combustible and can cause chronic effects . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

1-benzyl-1,6-diazaspiro[3.3]heptane;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H16N2.C2H2O4/c2*1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;3-1(4)2(5)6/h2*1-5,13H,6-10H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUDRUUOMXDHMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C12CNC2)CC3=CC=CC=C3.C1CN(C12CNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,6-diazaspiro[3.3]heptane hemioxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B582424.png)

![(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester](/img/structure/B582428.png)

![4-Chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B582432.png)

![6-Iodo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B582438.png)

![3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B582442.png)